N'-(5-Bromopyridin-2-yl)acetohydrazide
Overview
Description
N’-(5-Bromopyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8BrN3O. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an acetohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromopyridin-2-yl)acetohydrazide typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of N’-(5-Bromopyridin-2-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromopyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions result in various substituted pyridine derivatives .
Scientific Research Applications
N’-(5-Bromopyridin-2-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(5-Bromopyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The bromine atom and the acetohydrazide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which prevents the enzymes from catalyzing their respective reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Acetylhydrazino)-5-bromopyridine
- 5-Bromopyridin-2-ylmethanol
- N-(5-Bromopyrimidin-2-yl)acetamide
Uniqueness
N’-(5-Bromopyridin-2-yl)acetohydrazide is unique due to its specific combination of a bromine-substituted pyridine ring and an acetohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in both research and industrial settings .
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGAKFSQJFTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682417 | |
Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-29-9 | |
Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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